1-Ethylsulfonylpiperidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfonylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUWIHTQBQZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Substituted Piperidine Scaffolds in Modern Organic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. acs.orgmdpi.com Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, including improved solubility, metabolic stability, and the ability to engage in specific binding interactions with biological targets. The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a significant endeavor in modern organic chemistry. acs.org
The functionalization of the piperidine scaffold at various positions allows for the fine-tuning of a molecule's biological activity. While 1,4-disubstituted piperidines have been historically common due to synthetic accessibility, research has increasingly shown that alternative substitution patterns can lead to compounds with enhanced potency and novel pharmacological profiles. mdpi.com The introduction of substituents at the 3-position, in particular, creates a chiral center and offers a vector for molecular elaboration in three-dimensional space, a crucial aspect in the design of highly specific drugs.
Rationale for Focused Academic Research on 1 Ethylsulfonylpiperidin 3 One As a Ketone Building Block
The focused academic interest in 1-Ethylsulfonylpiperidin-3-one arises from the strategic combination of its structural components. The ethylsulfonyl group attached to the piperidine (B6355638) nitrogen serves multiple purposes. It acts as a robust protecting group, rendering the nitrogen atom less susceptible to unwanted side reactions. Furthermore, the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent ketone, potentially modulating its susceptibility to nucleophilic attack and enolate formation.
The ketone functionality at the 3-position is a versatile handle for a wide range of chemical transformations. It can participate in reactions such as nucleophilic additions, reductions to the corresponding alcohol, reductive aminations to introduce new amine substituents, and various carbon-carbon bond-forming reactions via its enolate. This reactivity makes this compound a valuable precursor for the synthesis of a diverse library of 3-substituted piperidine derivatives.
The synthesis of related N-sulfonylated piperidines has been explored through various methods, including the cyclization of N-sulfonyl homoallylic amines. The choice of catalyst and reaction conditions can significantly influence the efficiency of these cyclizations.
Overview of Principal Research Trajectories Pertaining to 1 Ethylsulfonylpiperidin 3 One Chemistry
Strategic Approaches to the Piperidin-3-one (B1582230) Ring Core Construction
The construction of the six-membered piperidine (B6355638) ring is achievable through various cyclization strategies, each offering distinct advantages in terms of substrate scope and reaction conditions. mdpi.com Key methods include transition-metal-catalyzed cyclizations, radical-mediated ring closures, and condensation reactions. mdpi.comnih.gov
One prominent method is the Dieckmann condensation, which involves the intramolecular cyclization of an appropriate amino-diester. dtic.mil This reaction directly furnishes a β-keto ester, which can then be converted to the target piperidinone. Another powerful approach is the transition-metal-catalyzed intramolecular cyclization of unsaturated amines. For instance, palladium-catalyzed reactions can facilitate the formation of the piperidine ring with high efficiency. mdpi.comorganic-chemistry.org Radical cyclizations, often initiated by radical initiators or photoredox catalysis, provide an alternative pathway for constructing the heterocyclic core from linear amino-aldehydes or other suitable precursors. nih.gov
Table 1: Comparison of Cyclization Reactions for Piperidine Ring Synthesis
| Cyclization Method | Typical Precursor | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|---|
| Dieckmann Condensation | Amino-diester | Strong base (e.g., NaOEt) | Directly forms a β-keto ester intermediate. | dtic.mil |
| Palladium-Catalyzed Heck Cyclization | Unsaturated amine with a halide or triflate | Pd catalyst, ligand, base | High efficiency and potential for stereocontrol. | mdpi.com |
| Radical Cyclization | Unsaturated N-acyliminium ions or haloalkynes | Radical initiator (e.g., AIBN), or photoredox catalyst | Mild conditions, good for complex substrates. | mdpi.comnih.gov |
| Reductive Amination/Cyclization | Keto-nitrile or amino-alkanol | Ruthenium or Rhodium catalyst, H₂ | Direct conversion to the cyclic amine. | dtic.milorganic-chemistry.org |
The synthesis of the 3-keto functionality on the piperidine ring can be achieved either directly during cyclization or through subsequent functional group interconversion. A common strategy involves the oxidation of a 3-hydroxypiperidine (B146073) precursor. This precursor can be synthesized via several routes, including the reduction of a 3-hydroxypyridine (B118123) derivative. dtic.mil For example, alkylation of 3-hydroxypyridine, followed by reduction with a reagent like sodium borohydride (B1222165), yields the corresponding N-substituted-3-hydroxypiperidine, which can then be oxidized to the ketone using standard oxidizing agents such as chromic acid or Swern oxidation conditions.
Alternatively, the Dieckmann condensation of an N-protected dialkyl aminodicarboxylate directly yields a 2-carboalkoxy-piperidin-4-one, which after hydrolysis and decarboxylation affords the N-protected piperidin-4-one. dtic.mil A similar strategy starting with a different amino diester can lead to the piperidin-3-one core. The choice of precursor is critical and is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Installation and Functionalization of the N-Ethylsulfonyl Moiety
Once the piperidin-3-one core is synthesized, the final step is the installation of the ethylsulfonyl group onto the nitrogen atom. This transformation is typically accomplished via a nucleophilic substitution reaction.
The most common method for N-sulfonylation involves the reaction of the secondary amine (piperidin-3-one) with an ethylsulfonylating agent. smolecule.com Ethylsulfonyl chloride (EtSO₂Cl) is the most frequently used reagent for this purpose due to its commercial availability and high reactivity. vulcanchem.com The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
The selection of base and solvent is crucial for achieving high yields. Tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly employed as bases. The reaction is generally performed in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction. vulcanchem.com
Table 2: Typical Conditions for N-Sulfonylation of Piperidines
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Sulfonylating Agent | Ethylsulfonyl chloride (EtSO₂Cl) | Provides the ethylsulfonyl group. | smolecule.comvulcanchem.com |
| Base | Triethylamine (TEA), DIPEA, Pyridine (B92270) | Acid scavenger. | vulcanchem.com |
| Solvent | Dichloromethane (DCM), THF, Dioxane | Provides a suitable reaction medium. | vulcanchem.com |
| Temperature | 0 °C to 25 °C | Controls reaction rate and minimizes side reactions. | vulcanchem.com |
When synthesizing this compound, two primary sites of reactivity must be considered: the secondary amine nitrogen and the α-carbons adjacent to the ketone. The nitrogen atom is significantly more nucleophilic than the enol or enolate of the ketone, leading to a high degree of regioselectivity for N-sulfonylation under standard conditions.
However, chemoselectivity can be a concern. The presence of a base could potentially promote self-condensation of the piperidin-3-one via an aldol-type reaction or C-sulfonylation at the α-position. To mitigate these side reactions, the sulfonylation is typically performed by adding the ethylsulfonyl chloride to a solution of the piperidine and the base at a low temperature (e.g., 0 °C). vulcanchem.com This ensures that the highly electrophilic sulfonyl chloride reacts preferentially with the most nucleophilic site—the nitrogen—before other base-mediated side reactions can occur. The use of a non-nucleophilic, sterically hindered base can further enhance selectivity. d-nb.infochemrxiv.org
Optimization of Synthetic Pathways to this compound
Route A: Late-Stage Sulfonylation
Construct Piperidin-3-one: Synthesize the piperidin-3-one ring, possibly from a protected precursor like N-benzyl-piperidin-3-one.
Deprotection (if necessary): Remove the protecting group (e.g., hydrogenolysis of a benzyl (B1604629) group) to liberate the secondary amine.
N-Sulfonylation: React the free piperidin-3-one with ethylsulfonyl chloride to yield the final product.
This route is often preferred as it avoids exposing the electron-withdrawing and potentially sensitive sulfonyl group to the conditions of the cyclization and functional group interconversion steps.
Route B: Early-Stage Sulfonylation
Prepare an Acyclic Precursor: Synthesize an acyclic amino alcohol or amino ester that already contains the N-ethylsulfonyl group.
Cyclization: Perform an intramolecular cyclization on the N-ethylsulfonylated precursor to form the piperidine ring directly.
Functional Group Interconversion: Adjust the functionality on the ring to generate the 3-keto group.
This approach can be more atom-economical but may require more robust reaction conditions that the sulfonyl group must withstand. The electron-withdrawing nature of the ethylsulfonyl group significantly reduces the nucleophilicity of the nitrogen, which can complicate certain cyclization reactions.
Yield Enhancement and Reaction Efficiency Strategies
Key strategies for enhancing reaction efficiency include:
Catalyst Optimization: The choice of catalyst is paramount. For piperidine synthesis, rhodium acs.orgsci-hub.ru, gold nih.gov, and ruthenium rsc.orgresearchgate.net catalysts have been employed to facilitate transformations with high turnover numbers and under milder conditions, leading to higher yields.
Process Intensification: One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, significantly improve efficiency. nih.gov This reduces solvent usage, minimizes product loss during purification steps, and saves time. For instance, a gold-catalyzed cyclization followed by a chemoselective reduction and a Ferrier rearrangement has been used to produce piperidin-4-ols in a one-pot sequence. nih.gov
Reaction Condition Optimization: As demonstrated in numerous synthetic campaigns, systematically optimizing parameters such as temperature, solvent, and reagent stoichiometry is crucial for maximizing yield. rsc.orgrsc.org Machine learning algorithms are increasingly being used to predict optimal conditions, accelerating the optimization process from a vast array of possibilities. beilstein-journals.org
Below is a table comparing a classical multi-step approach to a hypothetical, more efficient one-pot synthesis for a related N-substituted piperidone structure, illustrating the potential for yield enhancement.
Table 1: Comparison of Classical vs. Modern Efficient Synthesis for Piperidone Core
| Parameter | Classical Multi-Step Synthesis (e.g., Dieckmann-based) | Modern One-Pot Catalytic Synthesis |
|---|---|---|
| Number of Steps | 3-4 (e.g., Michael addition, cyclization, hydrolysis, decarboxylation) | 1 (Sequential reactions in a single pot) |
| Intermediate Isolations | 2-3 | 0 |
| Key Reagents | Stoichiometric strong base (e.g., Na metal) | Catalytic amounts of transition metals (e.g., Rh, Au) |
| Plausible Overall Yield | ~40-50% | >75% |
| Reference | Based on principles from figshare.comgoogle.com | Based on principles from nih.gov |
Principles of Atom Economy and Green Chemistry in this compound Synthesis
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov A key metric within this framework is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Many classical organic reactions, such as elimination and substitution reactions, have inherently poor atom economy because they generate stoichiometric byproducts that are considered waste. google.com In contrast, addition and rearrangement reactions are highly atom-economical as they incorporate all reactant atoms into the product. rsc.org
In the context of this compound synthesis, applying green chemistry principles would involve:
Maximizing Atom Economy: Designing routes that avoid wasteful steps. For example, traditional piperidone syntheses that involve decarboxylation release CO2, a wasted byproduct, thus lowering the atom economy. google.com Modern alternatives, such as rhodium-catalyzed tandem reactions of N-sulfonyl-1,2,3-triazoles with vinyl ethers, can construct the piperidine ring through a series of rearrangements and cycloadditions, offering a more atom-economical pathway. sci-hub.ru
Use of Catalysts: Employing catalytic instead of stoichiometric reagents minimizes waste. rsc.orgresearchgate.net
Safer Solvents and Reagents: Replacing hazardous solvents and reagents (e.g., using water as a solvent or avoiding highly reactive metallic sodium) is a core principle. google.comrsc.org
Renewable Feedstocks: Exploring synthetic routes that begin from bio-renewable sources, such as converting tetrahydrofurfurylamine (B43090) (derived from biomass) into piperidine, represents a sustainable long-term strategy. rsc.orgrsc.org
The following table illustrates the atom economy of a classical reaction compared to a more modern, greener alternative for forming a core structural feature.
Table 2: Atom Economy Comparison for a Key Bond-Forming Reaction Type
| Reaction Type | Generic Equation | Byproducts | Atom Economy | Reference |
|---|---|---|---|---|
| Wittig Reaction (Classical) | RCHO + Ph₃P=CHR' → RCH=CHR' | Ph₃P=O | Poor (~20-30% for typical substrates) | General Principle |
| Ring-Closing Metathesis (Modern) | Diene → Cycloalkene + Catalyst | Ethylene (if starting from terminal dienes) | High (>80-90%) | General Principle |
| [4+2] Cycloaddition (Modern) | Diene + Dienophile → Cyclohexene | None | 100% | sci-hub.ru |
Stereochemical Control in the Synthesis of this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. The existence of enantiomerically enriched piperidine derivatives in patent literature, such as those containing the (R)-1-ethylsulfonylpiperidin-3-yl moiety, underscores the critical importance of controlling the stereocenter at the C3 position. beilstein-journals.org
Asymmetric Synthesis Approaches (if applicable)
Asymmetric synthesis aims to produce a chiral compound in an enantiomerically enriched or pure form. For a molecule like this compound, the chirality arises from the stereocenter at the C3 position (once it is functionalized to break the plane of symmetry) or by creating a chiral center at C3 via reduction of the ketone. Several advanced strategies are applicable for establishing this stereocenter.
Catalytic Asymmetric Functionalization of Pyridine: A powerful modern approach involves the dearomatization of a pyridine precursor. For example, a three-step process can be used: (i) partial reduction of pyridine, (ii) a highly regio- and enantioselective Rhodium-catalyzed carbometalation of the resulting dihydropyridine (B1217469) with a boronic acid, and (iii) a final reduction to yield the 3-substituted chiral piperidine. acs.org This method provides high yields and excellent enantioselectivity (often >95% ee). acs.org
Chemo-Enzymatic Dearomatization: Biocatalysis offers a green and highly selective alternative. A one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision. nih.gov
Asymmetric Synthesis of Chiral Precursors: An alternative strategy is to synthesize a chiral precursor, such as an enantiopure 1-ethylsulfonylpiperidin-3-ol, which can then be oxidized to the target ketone. The chiral alcohol can be prepared via methods like asymmetric alkylation followed by ring-closing reductive amination researchgate.net or regio- and stereo-controlled ring-opening of a chiral aziridine (B145994) precursor. clockss.org
Table 3: Overview of Asymmetric Synthesis Strategies for Chiral 3-Substituted Piperidines
| Strategy | Key Transformation | Catalyst/Reagent Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Carbometalation | Reductive Heck reaction on a dihydropyridine | Chiral Rhodium complex | >95% | acs.org |
| Chemo-Enzymatic Dearomatization | Oxidation/Conjugate Reduction Cascade | Amine Oxidase / Ene-Imine Reductase | >99% | nih.gov |
| Chiral Auxiliary-Based Synthesis | Asymmetric α-alkylation/1,2-addition | SAMP/RAMP Hydrazones | >96% | researchgate.net |
| Chiral Aziridine Ring-Opening | Regio- and stereoselective opening | Chiral aziridine + acid | >92% de | clockss.org |
Diastereoselective and Enantioselective Methodologies for Peripheral Modifications
Once the chiral this compound scaffold is obtained, further modifications can be made. Diastereoselective reactions introduce new stereocenters, with the stereochemical outcome being controlled by the existing chirality of the starting material.
Diastereoselective Additions to the Carbonyl: Nucleophilic addition to the C3-ketone can proceed with diastereoselectivity. The piperidine ring exists in a chair conformation, and the bulky N-ethylsulfonyl group can influence the facial selectivity of the attack, favoring the formation of one diastereomer of the resulting alcohol over the other.
Diastereoselective α-Functionalization: The generation of an enolate at the C2 or C4 position, followed by reaction with an electrophile (e.g., alkylation), would also be subject to stereocontrol. The incoming electrophile will preferentially attack from the less sterically hindered face of the enolate, leading to a diastereomerically enriched product. The N-sulfonyl group plays a significant role in dictating the conformation and, therefore, the stereochemical outcome of such reactions. researchgate.net
Diastereoselective Cycloadditions: The piperidine ring can be part of a larger, more complex structure. For instance, N-sulfonyl 1-azadienes, which can be precursors to piperidine rings, undergo inverse-electron-demand Diels-Alder reactions with excellent chemoselectivity. sci-hub.ru Intramolecular Mizoroki-Heck annulations have also been used to construct spiro-fused piperidines with high diastereoselectivity (>98% de). diva-portal.org
These methodologies allow for the peripheral modification of the core piperidone structure, enabling the synthesis of complex derivatives with precise three-dimensional arrangements, which is crucial for developing molecules with specific biological functions.
Reactions Involving the Ketone Functionality of this compound
The carbonyl group (C=O) of this compound is an electrophilic center, making it susceptible to attack by a diverse range of nucleophiles. Furthermore, the adjacent α-carbons possess acidic protons, enabling enolate formation and subsequent substitution reactions.
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of ketones. wikipedia.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. wikipedia.org
The reaction of ketones with powerful carbon-based nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) is a primary method for creating new carbon-carbon bonds. nih.govlibretexts.org These reagents add to the carbonyl group to form a tertiary alcohol upon acidic workup. nih.govnih.gov For this compound, this reaction would produce a 3-substituted-3-hydroxypiperidine derivative.
The Wittig reaction offers a pathway to convert ketones into alkenes. It utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-based group, forming a new C=C double bond. This would transform this compound into a 3-alkylidenepiperidine derivative. While these reactions are standard for cyclic ketones, specific documented examples for this compound are not prevalent in surveyed literature.
Table 1: Representative Reactions with Carbon Nucleophiles
| Reaction | Nucleophile | General Product |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 1-Ethylsulfonyl-3-methylpiperidin-3-ol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Ethylsulfonyl-3-methylenepiperidine |
This table is illustrative of expected products based on general ketone reactivity.
The ketone in this compound readily reacts with heteroatom nucleophiles. A significant and well-documented transformation is its reaction with primary and secondary amines. This process can be controlled to achieve reductive amination, where the initial addition of the amine forms an intermediate enamine or iminium ion, which is then reduced in situ to yield a 3-aminopiperidine derivative. This reaction is a cornerstone for building more complex molecules from the piperidone scaffold.
For instance, the reaction of this compound with various amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) has been used to synthesize a library of substituted piperidines.
Table 2: Documented Reductive Amination of this compound
| Amine Nucleophile | Reducing Agent | Solvent | Product |
| Pyrrolidine (B122466) | Sodium triacetoxyborohydride | Dichloromethane | 1-Ethylsulfonyl-3-(pyrrolidin-1-yl)piperidine |
| 4-Methylpiperazine | Sodium triacetoxyborohydride | Dichloromethane | 1-Ethylsulfonyl-3-(4-methylpiperazin-1-yl)piperidine |
| Morpholine | Sodium triacetoxyborohydride | Dichloromethane | 4-(1-Ethylsulfonylpiperidin-3-yl)morpholine |
Data sourced from patent WO2010032200A1.
Other heteroatom nucleophiles are expected to react similarly. Alcohols, typically in the presence of an acid catalyst, would react to form hemiketals and subsequently ketals (cyclic acetals), which can serve as protecting groups for the ketone. Hydrazines and their derivatives react with ketones to form hydrazones, a reaction often used in the synthesis of nitrogen-containing heterocycles like pyrazoles.
Condensation and Related Reactions (e.g., Aldol (B89426), Knoevenagel)
Condensation reactions involve an initial nucleophilic addition followed by a dehydration step. The aldol condensation occurs when the enolate of one ketone adds to the carbonyl group of another, forming a β-hydroxy ketone which can then dehydrate to an α,β-unsaturated ketone.
The Knoevenagel condensation is a related process where a ketone reacts with an "active methylene" compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base, such as an amine. The reaction with this compound would yield a 3-alkylidene derivative with conjugated electron-withdrawing groups. The use of piperidine as a common catalyst for this reaction creates an interesting parallel with the substrate's own ring system. While the presence of α-hydrogens makes these condensations theoretically possible for this compound, specific literature examples are scarce.
Reduction and Oxidation Reactions of the Ketone
The ketone of this compound can be easily reduced to a secondary alcohol, 1-Ethylsulfonylpiperidin-3-ol. This is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). As seen in reductive amination protocols, milder reducing agents like sodium triacetoxyborohydride are also effective, typically for reducing the intermediate iminium ion which is formed faster than the ketone is reduced directly.
The oxidation of the ketone is less common but mechanistically feasible. A Baeyer-Villiger oxidation, for example, would involve treating the ketone with a peroxy acid (like m-CPBA) to insert an oxygen atom adjacent to the carbonyl carbon, yielding a lactone (a cyclic ester). The regioselectivity of this reaction would depend on the migratory aptitude of the adjacent α-carbons.
Alpha-Substitution Reactions (e.g., Enolization, Halogenation, Alkylation)
The protons on the carbons alpha to the ketone (at the C-2 and C-4 positions) are acidic and can be removed by a base to form a nucleophilic enolate ion. This enolate is a key intermediate for α-substitution reactions.
Enolization: The formation of the enolate can be directed by the choice of base and reaction conditions. Non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation.
Halogenation: The enolate can react with electrophilic halogens (Cl₂, Br₂, I₂) to produce α-haloketones. This can occur under either acidic or basic conditions. Mono-halogenation is typically favored under acidic conditions.
Alkylation: The nucleophilic enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position, a process known as α-alkylation. This allows for the introduction of various alkyl groups at the C-2 or C-4 position of the piperidone ring.
The presence of the electron-withdrawing sulfonyl group on the nitrogen atom can influence the acidity of the α-protons and the stability of the resulting enolate intermediate.
Transformations of the N-Ethylsulfonyl Group
The N-ethylsulfonyl group is a robust protecting group for the piperidine nitrogen. Its strong electron-withdrawing nature significantly decreases the basicity and nucleophilicity of the nitrogen atom compared to N-alkyl or N-acyl piperidines. This influences the reactivity of the entire heterocyclic system. While generally stable, this group can be cleaved under specific reductive conditions.
The removal of an N-sulfonyl group, particularly from a secondary amine precursor like piperidine, is a challenging but often necessary transformation in synthetic chemistry. The high stability of the sulfur-nitrogen bond in N-alkylsulfonamides means that cleavage requires potent reducing agents.
Common methods for the reductive cleavage of sulfonamides include the use of dissolving metals or metal hydrides. However, many standard reagents are ineffective for N-alkyl sulfonamides. For instance, while N-arylsulfonamides can be cleaved under various conditions, N-alkylsulfonamides, such as the ethylsulfonyl group in the title compound, are resistant to many of these methods. strath.ac.uk
More forceful reagents are typically required. One effective, albeit harsh, reagent is sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al. acs.orgorganic-chemistry.org This reagent has been successfully employed for the reductive cleavage of various sulfonamides to furnish the corresponding amines. The reaction is typically performed in an aromatic solvent like benzene (B151609) or toluene (B28343) at elevated temperatures.
Another set of conditions that has proven effective for the cleavage of robust sulfonamides involves the use of sodium amalgam (Na/Hg) in a protic solvent like methanol, often buffered with Na₂HPO₄ to control the pH. While classic examples often feature N-tosyl groups, the principle can be extended to other sulfonamides.
It is important to note that the presence of the ketone in this compound adds a layer of complexity to deprotection strategies. The reducing agents capable of cleaving the N-S bond will almost certainly reduce the C-3 ketone as well. Therefore, any plan to remove the ethylsulfonyl group would need to account for the concomitant reduction of the ketone, likely yielding 1-ethylsulfonylpiperidin-3-ol or piperidin-3-ol depending on the extent of the reduction. A potential strategy would involve the protection of the ketone (e.g., as a ketal) prior to the reductive cleavage of the sulfonamide, followed by deprotection.
A summary of potential reductive cleavage conditions for N-sulfonyl groups is presented in Table 1.
Table 1: Potential Reagents for Reductive Cleavage of N-Sulfonyl Groups
| Reagent | Typical Conditions | Comments |
|---|---|---|
| Red-Al | Toluene or Benzene, reflux | Powerful reducing agent; likely to also reduce the ketone. acs.orgorganic-chemistry.org |
| Sodium Amalgam (Na/Hg) | Methanol, Na₂HPO₄, reflux | Effective for robust sulfonamides; ketone reduction is expected. |
The N-ethylsulfonyl group imparts significant stability to the piperidine ring. Sulfonamides are generally resistant to a wide range of chemical conditions, including moderately acidic and basic environments, as well as many oxidizing and reducing agents that would affect other nitrogen protecting groups like carbamates.
Acidic Stability: The N-ethylsulfonyl group is exceptionally stable under acidic conditions. Unlike N-Boc (tert-butoxycarbonyl) groups which are readily cleaved by acids like trifluoroacetic acid (TFA), the sulfonamide linkage is completely resistant to such treatments. This stability allows for selective deprotection of other functional groups within the molecule without affecting the N-sulfonyl moiety.
Basic Stability: Under basic conditions, the reactivity profile is twofold. The sulfonamide bond itself is highly resistant to nucleophilic attack and hydrolysis. However, the protons on the carbon atom alpha to the sulfonyl group (i.e., the methylene (B1212753) protons of the ethyl group) are not significantly acidic. In contrast, recent studies on N-sulfonyl amidines have highlighted that the strong electron-withdrawing nature of the sulfonyl group can increase the acidity of adjacent N-H protons. rsc.orgrsc.org While this compound lacks an N-H proton, this electron-withdrawing effect deactivates the nitrogen atom, rendering it non-basic under typical physiological conditions. chimia.ch Strong bases are required to deprotonate the α-carbons of the piperidine ring.
Reductive Stability: As discussed in the previous section, the N-S bond is resistant to many common reducing agents. For example, it is stable to catalytic hydrogenation (e.g., H₂/Pd-C) and sodium borohydride (NaBH₄), conditions which would readily reduce the C-3 ketone. This orthogonality allows for selective modification of the ketone without disturbing the N-sulfonyl group. However, stronger hydride reagents like lithium aluminum hydride (LiAlH₄) and Red-Al can cleave the N-S bond. acs.org
Oxidative Stability: The N-ethylsulfonyl group is generally stable to many common oxidizing agents.
This stability profile makes the N-ethylsulfonyl group a useful "permanent" protecting group in multi-step syntheses where it is carried through several transformations before a potential, targeted cleavage at a late stage.
Modifications and Transformations of the Piperidine Ring System
The presence of the ketone at C-3 and the activating/directing N-sulfonyl group allows for a variety of transformations of the piperidine ring itself. These include skeletal rearrangements like ring contraction and selective functionalization of the ring's C-H bonds.
Ring Contraction: One of the most powerful transformations for cyclic ketones is ring contraction. For this compound, two primary strategies are relevant: the Favorskii rearrangement and photochemical ring contraction.
The Favorskii rearrangement is a classic reaction of α-halo ketones with a base, leading to a ring-contracted carboxylic acid derivative. ddugu.ac.inwikipedia.org For this compound, this would first require selective halogenation at the C-2 position to form an α-halo ketone. Treatment of this intermediate with a base, such as sodium hydroxide (B78521) or sodium methoxide, would induce a rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a five-membered pyrrolidine ring with a carboxylic acid or ester at the C-2 position. wikipedia.org The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion. ddugu.ac.in
A second approach is photochemical ring contraction . It has been demonstrated that N-arylsulfonyl piperidines bearing an α-acyl group can undergo visible light-mediated ring contraction to yield cyclopentane (B165970) scaffolds. nih.gov In these reactions, an N-tosyl piperidine derivative underwent efficient conversion to the corresponding cyclopentane. nih.gov It is plausible that a similar strategy could be applied to a derivative of this compound, where the ketone acts as the necessary photochemical handle, potentially after suitable derivatization. Sulfonyl groups on the piperidine nitrogen were found to be particularly effective for this transformation. nih.gov
Beyond the ketone, the C-H bonds at the C-2, C-4, C-5, and C-6 positions of the piperidine ring offer opportunities for selective functionalization.
α-Functionalization of the Ketone: The most accessible positions for functionalization are the α-carbons C-2 and C-4. Enolate formation under basic conditions, or enol formation under acidic conditions, allows for reactions with various electrophiles. For instance, selective α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromodimethylsulfonium bromide to produce α-bromo ketones, which are precursors for the Favorskii rearrangement as mentioned above. nih.govnih.govorganic-chemistry.orgmasterorganicchemistry.com The Mannich reaction is another key transformation, where the enol or enolate of the ketone reacts with an iminium ion (formed from an aldehyde and a secondary amine) to install an aminomethyl group at the C-2 or C-4 position. researchgate.netnih.govyoutube.com
Remote C-H Functionalization: Directing group strategies have enabled the functionalization of typically unreactive C(sp³)–H bonds. While the N-ethylsulfonyl group itself is not a classical directing group for C-H activation, studies on analogous systems provide valuable insights. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidines. nih.govnih.gov In these studies, the choice of both the N-protecting group and the rhodium catalyst dictated the position of functionalization. With an N-brosyl (a close analogue of N-ethylsulfonyl) protecting group, C-H functionalization occurred with high selectivity at the C-2 position. nih.gov In contrast, other directing groups can steer the functionalization to the C-4 position. nih.gov This suggests that by selecting the appropriate catalytic system, it might be possible to selectively functionalize the C-2 or C-4 position of this compound via carbene insertion chemistry.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools in synthetic and medicinal chemistry. rsc.org The ketone functionality of this compound makes it a prime candidate for incorporation into several important MCRs.
The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgnih.govorganic-chemistry.orgnih.gov this compound could serve as the carbonyl component in this reaction. The reaction is known to tolerate a wide array of functional groups and often proceeds under mild, catalyst-free conditions. nih.govmdpi.com Sulfonamides have been successfully used as the amine component in Petasis reactions, highlighting the compatibility of this functional group with the reaction conditions. nih.gov
The Ugi reaction is a four-component reaction involving a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. nih.gov The use of cyclic ketones, including N-substituted piperidones, in the Ugi reaction is well-documented. chimia.ch This suggests that this compound could act as the ketone component, leading to the formation of a spirocyclic α-acylaminoamide scaffold. This reaction is highly valuable for generating molecular diversity and creating complex, drug-like molecules in a single step.
The Mannich reaction , as mentioned previously, can also be considered a three-component reaction. The use of this compound as the ketone component would provide access to β-amino ketones, which are versatile synthetic intermediates. The reaction is typically facilitated by the presence of electron-withdrawing groups on the imine component. nih.gov
1 Ethylsulfonylpiperidin 3 One As a Versatile Synthetic Building Block and Scaffold
Strategic Utilization in Complex Organic Molecule Synthesis
The unique structural features of 1-Ethylsulfonylpiperidin-3-one, namely the presence of a reactive ketone and a modifiable piperidine (B6355638) ring, make it a valuable starting material for the synthesis of intricate organic molecules. Its utility spans the creation of analogues of naturally occurring compounds and the development of innovative synthetic strategies.
Application in the Synthesis of Natural Product Analogues
Natural products have historically been a significant source of inspiration for the development of new drugs. nih.gov However, the direct isolation of these compounds can be challenging and yield low quantities. researchgate.net Organic synthesis provides a powerful alternative for producing these molecules and their analogues, which can lead to improved biological activity or better pharmacological properties. nih.govresearchgate.net Strategies such as diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS) are employed to create these analogues. researchgate.net
The this compound core can be strategically employed in the synthesis of analogues of natural products that contain a piperidine or a related heterocyclic motif. For instance, many alkaloids, a class of naturally occurring compounds with significant physiological effects, feature such ring systems. By using this compound as a starting point, chemists can systematically introduce various substituents and functional groups to mimic the structural diversity found in nature and to explore structure-activity relationships.
Development of Novel Synthetic Methodologies Employing the Piperidin-3-one (B1582230) Scaffold
The reactivity of the carbonyl group and the α-protons in this compound allows for a wide range of chemical transformations. This has led to the development of new synthetic methods that utilize this scaffold to construct more complex molecular architectures. For example, the ketone can undergo aldol (B89426) condensations, Mannich reactions, and various olefination reactions to introduce new carbon-carbon bonds. The α-protons can be deprotonated to form enolates, which can then participate in a variety of alkylation and acylation reactions. These methodologies expand the toolbox of synthetic chemists and provide efficient routes to novel compounds.
Derivatization Strategies for Expanding Chemical Space Based on this compound
The ability to easily modify the this compound core at multiple positions is a key advantage for its use in medicinal chemistry and drug discovery. These modifications allow for the systematic exploration of the chemical space around the central scaffold, which is crucial for optimizing biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Introduction of Diverse Functionalities at Multiple Positions
The this compound scaffold offers several points for diversification. The ketone at the 3-position can be converted into a variety of other functional groups, such as alcohols, amines, and heterocycles. The nitrogen atom of the piperidine ring can be functionalized with different substituents, and the carbon atoms of the ring can be substituted through various C-H activation or functionalization strategies. This multi-directional derivatization allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material.
Formation of Spirocyclic and Fused Ring Systems from the Core Structure
Spirocyclic and fused ring systems are important structural motifs found in many biologically active compounds. nih.gov The this compound scaffold is an excellent starting point for the synthesis of such systems. The ketone at the 3-position can serve as a handle for the construction of a second ring, leading to the formation of spirocyclic compounds. nih.gov For example, a Knoevenagel condensation followed by a Michael addition can be used to form a new carbocyclic or heterocyclic ring spiro-fused at the 3-position. Similarly, intramolecular reactions involving substituents on the piperidine ring can lead to the formation of fused ring systems.
Library Synthesis Approaches Leveraging the this compound Core
Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov The this compound scaffold is well-suited for library synthesis due to its amenability to a wide range of chemical transformations and its multiple points of diversification.
Various combinatorial techniques, such as parallel synthesis and split-and-mix synthesis, can be employed to generate large libraries of compounds based on the this compound core. nih.govgoogle.com In a typical parallel synthesis approach, the core scaffold is distributed into a multi-well plate, and different building blocks are added to each well to generate a library of individual compounds. In a split-and-mix approach, a solid support is used, and the scaffold is subjected to a series of reaction steps with mixtures of building blocks, leading to the generation of a "one-bead, one-compound" library. These libraries can then be screened for biological activity to identify promising lead compounds for further development.
Parallel Synthesis Methodologies for Structural Diversity
Parallel synthesis, a cornerstone of modern medicinal chemistry, enables the rapid generation of large numbers of individual compounds in a spatially addressed manner. This approach is ideally suited for the exploration of structure-activity relationships (SAR) around a core scaffold. This compound is a prime candidate for such synthetic endeavors due to its inherent reactivity and multiple points for diversification.
The ketone at the C-3 position is the most evident site for initial diversification. A variety of well-established reactions can be employed in a parallel format to introduce a wide range of substituents. For instance, reductive amination with a library of primary and secondary amines can be performed in multi-well plates to generate a diverse set of 3-amino-piperidine derivatives. Similarly, Wittig-type reactions or Horner-Wadsworth-Emmons reactions can introduce a variety of exocyclic double bonds, which can be further functionalized. Grignard additions or other organometallic reactions with a library of reagents can lead to the formation of tertiary alcohols, introducing new stereocenters and increasing the three-dimensionality of the scaffold.
Another key point of diversification is the carbon atoms adjacent to the ketone (C-2 and C-4). Following initial derivatization of the ketone, the ethylsulfonyl group can facilitate deprotonation at these positions, allowing for the introduction of a second level of diversity through alkylation, arylation, or other carbon-carbon bond-forming reactions. The choice of base and reaction conditions can be screened in parallel to optimize the regioselectivity of these additions.
The following table illustrates a hypothetical parallel synthesis scheme starting from this compound:
| Reaction Type | Reagent Library | Resulting Substructure |
| Reductive Amination | Diverse primary and secondary amines | 3-Amino-piperidines |
| Wittig Reaction | Various phosphonium (B103445) ylides | 3-Alkylidene-piperidines |
| Grignard Addition | Grignard reagents (R-MgX) | 3-Alkyl/Aryl-3-hydroxy-piperidines |
| Aldol Condensation | Aldehydes and ketones | 3-(α-Hydroxyalkyl)-piperidines |
Combinatorial Chemistry Applications in Scaffold Exploration
Combinatorial chemistry allows for the synthesis of large, pooled libraries of compounds, which can be screened for biological activity. This approach is particularly powerful for the discovery of novel scaffolds and hit compounds. The reactivity of this compound lends itself to several combinatorial strategies, most notably those involving the generation of spirocyclic systems.
The 3-keto functionality is a linchpin for the construction of spirocyclic piperidines, which are of increasing interest in drug discovery due to their rigid and three-dimensionally complex nature. One powerful approach is the use of multicomponent reactions (MCRs). For example, a three-component reaction involving this compound, an amine, and a suitable third component (such as an isocyanide or a β-ketoester) could be employed to generate a library of complex spiro-heterocycles in a single step.
Solid-phase synthesis is another key technique in combinatorial chemistry that can be readily applied to this compound. The piperidinone can be attached to a solid support, for example, through a linker attached to the ethylsulfonyl group or by converting the ketone to a ketal linked to the resin. Once immobilized, a series of reactions can be performed in a split-and-pool fashion to generate a vast library of compounds. For instance, the ketone could be subjected to a variety of reactions as described in the parallel synthesis section. After each reaction cycle, the resin beads are pooled, mixed, and then split into new reaction vessels for the next transformation. This process allows for the exponential growth of the library size.
A hypothetical solid-phase combinatorial synthesis could involve the following steps:
Immobilization of this compound on a solid support.
Split the resin into multiple portions.
React each portion with a different building block (e.g., a set of amino acids in a Ugi-type reaction).
Pool the resin.
Split the resin again.
Perform a second reaction (e.g., cyclization to form a spiro-heterocycle).
Cleavage from the solid support to yield the final library of compounds.
This approach allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the discovery of novel molecular architectures with potential biological activity.
Mechanistic and Theoretical Investigations of 1 Ethylsulfonylpiperidin 3 One Chemistry
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools for understanding the structure, reactivity, and electronic properties of molecules like 1-ethylsulfonylpiperidin-3-one.
Conformational Analysis and Energetics of this compound
The piperidinone ring in this compound is expected to adopt a chair conformation as its lowest energy state to minimize torsional and steric strain. However, other conformers, such as a boat or twist-boat, are also possible, albeit at a higher energy. The presence of the ethylsulfonyl group at the nitrogen atom and the carbonyl group at the 3-position influences the conformational preference.
In the chair conformation, the substituents can be in either axial or equatorial positions. The relative energies of these conformers can be calculated using computational methods like Density Functional Theory (DFT). The preferred conformation will be the one with the lowest calculated energy. For similar N-acyl piperidones, the equatorial substitution is generally favored to reduce 1,3-diaxial interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| Chair 1 | Ethylsulfonyl (Eq), Carbonyl (Eq) | 0.00 (Reference) |
| Chair 2 | Ethylsulfonyl (Ax), Carbonyl (Eq) | > 2.0 |
| Twist-Boat | - | > 5.0 |
Note: These are estimated values based on general principles of conformational analysis and require specific computational studies for verification.
Electronic Structure Calculations (e.g., HOMO/LUMO, Charge Distribution)
Electronic structure calculations can provide insights into the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions.
The HOMO is likely to be localized on the nitrogen and oxygen atoms, which are the most electron-rich centers, making them susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon, which is the most electron-deficient site and thus prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.
The charge distribution, often visualized through a molecular electrostatic potential (MEP) map, would show negative potential (red/yellow) around the carbonyl oxygen and the sulfonyl oxygens, indicating regions with high electron density. Positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atoms.
Reaction Pathway Elucidation and Transition State Analysis of its Transformations
Computational chemistry can be used to model the pathways of reactions involving this compound. For instance, the reduction of the carbonyl group or reactions at the alpha-carbon can be investigated. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed.
Transition state analysis helps in understanding the energy barrier of a reaction. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a nucleophilic addition to the carbonyl group, the transition state would show the partial formation of a new bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbon-oxygen pi bond.
Spectroscopic and Spectrometric Characterization for Mechanistic Insights
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and for monitoring the progress of reactions involving this compound.
Advanced NMR Techniques for Reaction Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of this compound.
¹H NMR: Would provide information about the number of different types of protons and their connectivity. The chemical shifts of the protons on the piperidinone ring would be influenced by the electron-withdrawing effects of the ethylsulfonyl and carbonyl groups.
¹³C NMR: Would show distinct signals for each carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift (around 200 ppm).
2D NMR Techniques:
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the piperidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
In situ NMR monitoring can be employed to follow the course of a reaction in real-time. By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of products and any intermediates can be tracked, providing valuable kinetic and mechanistic data.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~205 |
| CH₂ (next to N) | ~50-60 |
| CH₂ (next to C=O) | ~40-50 |
| CH₂ (beta to N) | ~25-35 |
| CH₂ (ethyl) | ~45-55 |
| CH₃ (ethyl) | ~10-15 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Mass Spectrometry for Intermediate Identification and Reaction Pathway Confirmation
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a molecule.
Electrospray Ionization (ESI-MS): This soft ionization technique would likely be used to determine the accurate mass of this compound, confirming its elemental composition.
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be obtained. This pattern is a fingerprint of the molecule's structure. Common fragmentation pathways for N-sulfonyl piperidones would involve cleavage of the sulfonyl group, loss of the ethyl group, and fragmentation of the piperidinone ring.
By analyzing the mass spectra of reaction mixtures over time, it is possible to identify the masses of transient intermediates, providing direct evidence for a proposed reaction mechanism.
Kinetic Studies of Reactions Involving this compound
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For this compound, a compound of interest in synthetic chemistry, elucidating the kinetics of its various transformations provides invaluable insights into reaction mechanisms, allows for the optimization of reaction conditions, and enables the prediction of reaction outcomes. This section delves into the methodologies used to determine rate laws, reaction orders, and activation parameters for key reactions involving this N-sulfonylated piperidone.
Determination of Rate Laws and Reaction Orders
The rate law of a reaction is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. pressbooks.publibretexts.org For a hypothetical reaction where this compound reacts with a generic nucleophile (Nu⁻), the general form of the rate law can be written as:
Rate = k[this compound]m[Nu⁻]n
In this equation, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. libretexts.orgunizin.org These exponents, which can be integers, fractions, or zero, must be determined experimentally. libretexts.org
One common experimental approach to determine the reaction orders is the method of initial rates. This method involves measuring the initial rate of the reaction while systematically varying the initial concentration of one reactant and keeping the concentrations of other reactants constant. By comparing the changes in the initial rate with the changes in concentration, the order of the reaction with respect to each reactant can be determined.
Consider a hypothetical dataset for the reaction of this compound with a nucleophile at a constant temperature:
| Experiment | Initial [this compound] (mol/L) | Initial [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
By analyzing the data in the table, we can deduce the reaction orders. Comparing experiments 1 and 2, the concentration of this compound is doubled while the concentration of the nucleophile is held constant. The initial rate also doubles, indicating that the reaction is first order with respect to this compound (m=1).
Comparing experiments 1 and 3, the concentration of this compound is held constant while the concentration of the nucleophile is doubled. The initial rate quadruples, which suggests that the reaction is second order with respect to the nucleophile (n=2).
Therefore, the determined rate law for this hypothetical reaction is:
Rate = k[this compound]¹[Nu⁻]²
Elucidation of Activation Parameters for Key Transformations
Activation parameters provide deeper insight into the energy requirements and the molecular dynamics of a reaction's transition state. The most important activation parameters are the activation energy (Ea), which is the minimum energy required for a reaction to occur, and the pre-exponential factor (A), which relates to the frequency of correctly oriented collisions between reactant molecules. These parameters are determined by studying the effect of temperature on the reaction rate constant, 'k', and are described by the Arrhenius equation:
k = Ae-Ea/RT
where R is the ideal gas constant and T is the absolute temperature in Kelvin.
To determine these parameters for a reaction involving this compound, a series of experiments would be conducted at different temperatures, and the rate constant 'k' would be calculated for each temperature. A hypothetical dataset for the reaction is presented below:
| Temperature (K) | Rate Constant, k (L²/mol²·s) | 1/T (K⁻¹) | ln(k) |
|---|---|---|---|
| 298 | 0.015 | 0.00336 | -4.20 |
| 308 | 0.035 | 0.00325 | -3.35 |
| 318 | 0.078 | 0.00314 | -2.55 |
| 328 | 0.165 | 0.00305 | -1.80 |
The Arrhenius equation can be rearranged into a linear form:
ln(k) = - (Ea/R)(1/T) + ln(A)
This equation is in the form of a straight line (y = mx + c), where y = ln(k), x = 1/T, the slope (m) = -Ea/R, and the y-intercept (c) = ln(A). By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy and the pre-exponential factor can be determined from the slope and intercept of the resulting straight line.
From the slope of the line, the activation energy (Ea) can be calculated as:
Ea = -slope × R
From the y-intercept, the pre-exponential factor (A) can be calculated as:
A = eintercept
These activation parameters are crucial for understanding the reaction mechanism at a molecular level. A high activation energy suggests a significant energy barrier to the reaction, while the pre-exponential factor provides information about the steric requirements and collision frequency of the reacting species.
Emerging Research Trajectories and Future Prospects of 1 Ethylsulfonylpiperidin 3 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility
The synthesis of 1-Ethylsulfonylpiperidin-3-one is not yet widely documented in the literature, presenting an opportunity for the development of novel and efficient synthetic routes. Drawing from established methods for the synthesis of related N-substituted piperidones and β-keto sulfones, several promising strategies can be envisioned.
One of the most classical and adaptable methods for constructing the piperidinone ring is the Dieckmann condensation . dtic.milwikipedia.orgrsc.orgucl.ac.ukchemicalbook.comgoogle.com This intramolecular Claisen condensation of a diester can be adapted for the synthesis of piperidin-3-ones. A potential synthetic pathway could involve the initial synthesis of a diester precursor bearing an ethylsulfonyl group on the nitrogen atom. This could be achieved by reacting a suitable amino-diester with ethanesulfonyl chloride, followed by the base-catalyzed Dieckmann cyclization to yield the desired β-keto ester, which upon hydrolysis and decarboxylation would afford this compound.
Another viable approach involves the cyclization of an appropriately substituted amino ketone . A precursor containing an amino group, a ketone, and an ethylsulfonyl moiety could be designed to undergo intramolecular cyclization. For instance, the reaction of an amino alcohol with thionyl chloride can lead to the formation of a cyclic amine, a reaction that could be adapted for this purpose. organic-chemistry.org
Furthermore, methods for the direct synthesis of β-keto sulfones could be explored and adapted for the intramolecular formation of the piperidinone ring. nih.govrsc.orgrsc.orgtandfonline.com These methods often involve the reaction of enolates with sulfonyl sources. A strategy could involve an intramolecular reaction of a molecule containing both an enolate precursor and an ethylsulfonyl group tethered by an appropriate linker.
Exploration of Underexplored Reactivity Pathways and Stereoselective Transformations
The reactivity of this compound is expected to be rich and varied due to the presence of multiple functional groups: a ketone, a secondary amine (as part of the sulfonamide), and the sulfonyl group itself. The ketone at the 3-position is a key site for a variety of chemical transformations.
The methylene (B1212753) group alpha to the carbonyl and the sulfonyl group is particularly acidic and can be deprotonated to form a stable enolate. This enolate can then participate in a range of alkylation, aldol (B89426), and Michael addition reactions , allowing for the introduction of diverse substituents at the C-2 and C-4 positions of the piperidinone ring. tandfonline.comacs.org The reactivity of this active methylene group is a cornerstone of β-keto sulfone chemistry. rsc.orgresearchgate.net
The carbonyl group itself can undergo reduction to the corresponding alcohol, opening pathways to 3-hydroxypiperidine (B146073) derivatives. nih.gov Stereoselective reduction of the ketone would be of significant interest, potentially providing access to chiral building blocks for medicinal chemistry. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
The nitrogen atom of the sulfonamide is generally less nucleophilic than a free amine, but its reactivity can still be exploited. For example, under certain conditions, it might be possible to achieve further substitution on the nitrogen. Moreover, the sulfonyl group can act as a leaving group in certain radical cyclization reactions, leading to the formation of imines. nih.gov
Stereoselective transformations of this compound are a particularly important area for future research. The creation of chiral centers at the C-2, C-3, and C-4 positions would be highly valuable for the synthesis of enantiomerically pure compounds with potential biological activity. Asymmetric catalysis, including organocatalysis and transition-metal catalysis, will likely play a pivotal role in achieving these stereoselective transformations.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
As a versatile building block, this compound holds promise for applications in synthetic organic chemistry. Its ability to undergo a variety of transformations makes it a valuable scaffold for the construction of more complex heterocyclic systems. For example, it could serve as a precursor for the synthesis of fused bicyclic and spirocyclic piperidine (B6355638) derivatives, which are common motifs in natural products and pharmaceuticals.
The presence of the sulfonyl group can also be exploited for further functionalization. The sulfonyl group can be removed under specific reductive conditions, providing access to the corresponding piperidin-3-one (B1582230). This "traceless" use of the sulfonyl group adds to the synthetic utility of the parent molecule.
While direct applications in materials science are less obvious, the piperidinone scaffold can be incorporated into larger polymeric structures. The reactivity of the ketone and the active methylene group could be utilized for polymerization reactions or for post-polymerization modification, potentially leading to materials with interesting properties. However, this remains a speculative area requiring further investigation.
Interdisciplinary Research Opportunities in Chemical Biology and Catalysis
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds. rsc.org Therefore, derivatives of this compound are likely to be of interest in chemical biology and drug discovery. The sulfonamide moiety is also a common feature in many drugs. The combination of these two pharmacophores in a single molecule makes it an attractive starting point for the synthesis of new chemical entities with potential therapeutic applications. For instance, N-sulfonyl piperidones have been investigated as curcumin (B1669340) mimics with potential biological activity. rsc.org
In the field of catalysis , chiral derivatives of this compound could be explored as ligands for asymmetric metal catalysis. The piperidine scaffold provides a rigid backbone for the positioning of coordinating groups, which could be introduced through the functionalization of the ketone or the active methylene group. The development of novel chiral ligands is a continuous effort in catalysis, and this compound offers a new and potentially fruitful avenue of exploration.
Furthermore, the compound itself could potentially act as an organocatalyst. The presence of both a Lewis basic site (the carbonyl oxygen) and a Brønsted acidic site (the active methylene protons) could enable it to catalyze certain types of organic reactions.
Q & A
Q. How can researchers design a structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer : Systematically modify functional groups (e.g., sulfonyl substituents) and assess biological activity via dose-response assays. Use multivariate analysis to correlate structural features (e.g., logP, steric parameters) with efficacy. Validate findings with molecular docking studies to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
